3-(5-Bromo-2-furyl)benzoic acid
Overview
Description
3-(5-Bromo-2-furyl)benzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of a bromine atom attached to a furan ring, which is further connected to a benzoic acid moiety. This compound is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-furyl)benzoic acid typically involves the bromination of a furan derivative followed by its coupling with a benzoic acid derivative. One common method involves the use of bromine and a catalyst to introduce the bromine atom into the furan ring. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the selective bromination of the furan ring .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The bromination step is carefully controlled to minimize side reactions and ensure the selective introduction of the bromine atom. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-furyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The furan ring can be oxidized to form various oxidation products.
Reduction Reactions: The benzoic acid moiety can be reduced to form corresponding alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of substituted furylbenzoic acids.
Oxidation: Formation of furan-2,5-dicarboxylic acid.
Reduction: Formation of 3-(5-Bromo-2-furyl)benzyl alcohol.
Scientific Research Applications
3-(5-Bromo-2-furyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-furyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and furan ring play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluorobenzoic acid
- 5-Bromo-2-chlorobenzoic acid
- 3-(5-Bromo-2-thienyl)benzoic acid
Uniqueness
3-(5-Bromo-2-furyl)benzoic acid is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and biological activity, making it valuable for specific research applications .
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c12-10-5-4-9(15-10)7-2-1-3-8(6-7)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGZJALMSBKBEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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